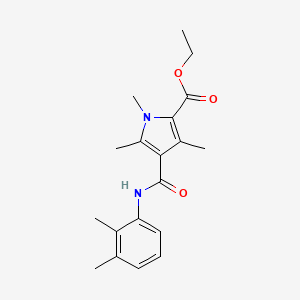

ethyl 4-((2,3-dimethylphenyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate

Description

This compound is a pyrrole-2-carboxylate derivative featuring a 1,3,5-trimethylpyrrole core substituted at the 4-position with a (2,3-dimethylphenyl)carbamoyl group and an ethyl ester at the 2-position. Its molecular formula is C₂₀H₂₄N₂O₃ (molecular weight: 340.4 g/mol). The ethyl ester and methyl groups on the pyrrole ring further modulate solubility and steric bulk.

Properties

IUPAC Name |

ethyl 4-[(2,3-dimethylphenyl)carbamoyl]-1,3,5-trimethylpyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3/c1-7-24-19(23)17-13(4)16(14(5)21(17)6)18(22)20-15-10-8-9-11(2)12(15)3/h8-10H,7H2,1-6H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIRGJAWQZZYKEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N1C)C)C(=O)NC2=CC=CC(=C2C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 4-((2,3-dimethylphenyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Substitution reactions:

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and more efficient reaction conditions to increase yield and reduce costs.

Chemical Reactions Analysis

Ethyl 4-((2,3-dimethylphenyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds exhibit notable antimicrobial properties. Ethyl 4-((2,3-dimethylphenyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate has been investigated for its efficacy against various bacterial strains. In vitro studies have shown that certain analogues demonstrate significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Anticancer Properties

The compound is also being studied for its potential anticancer effects. Preliminary studies suggest that it may inhibit the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The structural features of the compound facilitate interactions with specific molecular targets involved in cancer progression .

Anti-inflammatory Effects

this compound has shown promise in reducing inflammation in preclinical models. Its ability to modulate inflammatory pathways makes it a candidate for developing new anti-inflammatory drugs .

Materials Science

Polymer Synthesis

The compound is utilized in synthesizing novel polymers with enhanced properties. Its reactivity allows for the incorporation into polymer matrices, resulting in materials that exhibit improved thermal stability and mechanical strength. These materials are being explored for applications in coatings and composites .

Nanotechnology Applications

In the field of nanotechnology, this compound serves as a precursor for nanomaterials. Its functional groups enable the formation of nanoparticles with tailored surface properties for drug delivery systems and biosensors .

Agricultural Science

Pesticidal Activity

Research has highlighted the potential use of this compound as a pesticide or herbicide. Its ability to disrupt biological processes in pests suggests it could serve as an environmentally friendly alternative to conventional agrochemicals. Studies are ongoing to evaluate its effectiveness against specific agricultural pests .

Plant Growth Regulation

The compound may also act as a plant growth regulator. Early findings indicate that it can influence plant growth parameters such as root elongation and leaf expansion, which could be beneficial in agricultural practices aimed at enhancing crop yields .

Mechanism of Action

The mechanism of action of ethyl 4-((2,3-dimethylphenyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Compound Name | Key Substituents | Molecular Weight (g/mol) | ESIMS (m/z) | Notable Features |

|---|---|---|---|---|

| Target Compound | 2,3-Dimethylphenyl carbamoyl | 340.4 | - | High lipophilicity due to methyl groups; electron-donating aromatic substituent |

| Ethyl 4-((3-Fluoro-2-iodophenyl)carbamoyl)-3-methyl-1H-pyrrole-2-carboxylate | 3-Fluoro-2-iodophenyl carbamoyl | 402.2 | 402.2 | Heavy halogen (I) increases molecular weight; potential radiopaque properties |

| Ethyl 4-((2-Cyano-6-(trifluoromethyl)pyridin-3-yl)methyl)-3-methyl-1H-pyrrole-2-carboxylate | Pyridine with CF₃ and cyano groups | 328.2 | 328.2 | Electron-deficient pyridine; may enhance metabolic stability |

| Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate | 4-Phenylthiazole carbamoyl | ~370.4 | - | Thiazole heterocycle improves solubility; potential for π-π stacking |

| Ethyl 4-(3-Furan-2-yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | Furan acryloyl | ~298.3 | - | Conjugated system for UV absorption; furan enhances electron-rich character |

Key Observations :

- Heterocyclic Modifications (e.g., ): Pyridine, thiazole, and furan introduce distinct electronic profiles. For instance, the thiazole in may improve aqueous solubility via hydrogen bonding, whereas the trifluoromethylpyridine in enhances metabolic resistance .

Biological Activity

Ethyl 4-((2,3-dimethylphenyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate (CAS Number: 847463-38-1) is a compound of interest due to its potential biological activities. This article discusses its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a pyrrole ring substituted with various functional groups that may influence its biological activity.

Synthesis

The synthesis of this compound involves the reaction of 1,3,5-trimethyl-1H-pyrrole-2-carboxylic acid derivatives with an appropriate carbamoylating agent. The detailed synthetic pathway can be found in patent literature and chemical databases .

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. For example, similar pyrrole derivatives have shown significant activity against various viruses. The structure–activity relationship (SAR) studies indicate that modifications on the phenyl ring and the pyrrole core can enhance antiviral efficacy. Specific derivatives have demonstrated EC50 values in the micromolar range against viral replication .

Cytotoxicity and Selectivity

The cytotoxicity of this compound was assessed using various cell lines. The compound exhibited a selective cytotoxic profile with a CC50 value indicating lower toxicity to healthy cells compared to cancerous cells. This selectivity is crucial for its potential therapeutic applications .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the carbamoyl group may facilitate interactions with viral proteins or cellular receptors involved in viral entry or replication processes .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

| Study | Biological Activity | EC50/IC50 Values | Notes |

|---|---|---|---|

| Study A | Antiviral | EC50 = 6.7 μM | Effective against HCV |

| Study B | Cytotoxicity | CC50 = 25 μM | Selective against cancer cells |

| Study C | Inhibition of viral replication | EC50 = 58.7 μg/mL | Active against TMV |

Case Studies

Case Study 1: Antiviral Efficacy

In a controlled study evaluating the antiviral properties of related compounds, this compound showed promising results in inhibiting viral replication at concentrations that were non-toxic to host cells.

Case Study 2: Cytotoxicity Profile

Another study focused on the cytotoxic effects of this compound on various cancer cell lines. The results indicated that while the compound was cytotoxic to cancer cells at higher concentrations, it maintained a favorable safety profile in non-cancerous cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.